molecular formula C6H3NOS B2750806 4-Formylthiophene-2-carbonitrile CAS No. 59786-36-6

4-Formylthiophene-2-carbonitrile

Cat. No. B2750806
Key on ui cas rn: 59786-36-6
M. Wt: 137.16
InChI Key: SCBOWDZUPXXCOQ-UHFFFAOYSA-N
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Patent
US06740647B1

Procedure details

3.47 g (91.8 mmol) of sodium borohydride were added, a little at a time, to a suspension of 12.6 g (91.8 mmol) of 2-cyano-4-formylthiophene in 200 ml of ethanol and stirred at room temperature for 2 hours, during which process the reaction mixture slowly formed a clear solution. After concentration in vacuo, the residue was taken up in ethyl acetate, washed in succession with saturated sodium chloride solution, 5% strength citric acid and saturated sodium chloride solution, and the organic phase was dried using sodium sulfate and concentrated in vacuo. 11.7 g of almost pure product resulted (yield 91.5%).
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]([C:5]1[S:6][CH:7]=[C:8]([CH:10]=[O:11])[CH:9]=1)#[N:4]>C(O)C>[C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:10][OH:11])[CH:9]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
C(#N)C=1SC=C(C1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours, during which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly formed a clear solution
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
WASH
Type
WASH
Details
washed in succession with saturated sodium chloride solution, 5% strength citric acid and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
11.7 g of almost pure product resulted (yield 91.5%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C=1SC=C(C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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